molecular formula C16H16N4O4S B2554746 Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 378212-98-7

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No.: B2554746
CAS No.: 378212-98-7
M. Wt: 360.39
InChI Key: YEYSSUFQECILFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound with the molecular formula C16H16N4O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 7-benzyl-3-methyl-2,6-dioxopurine with a suitable sulfanylacetate derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound belonging to the purine derivative family. Its biological activity is of significant interest due to its potential therapeutic applications, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a purine core with a sulfanylacetate moiety, which contributes to its reactivity and biological interactions. The molecular formula is C14H16N4O4SC_{14}H_{16}N_{4}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Key Structural Features:

  • Purine Ring: Essential for interactions with various biological targets.
  • Sulfanyl Group: Enhances chemical reactivity and potential enzyme inhibition.
  • Acetate Moiety: May influence solubility and bioavailability.

Research suggests that this compound may interact with several biological pathways:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Similar compounds have demonstrated the ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes .
  • Antioxidant Activity: The purine structure may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Analogous purine derivatives have shown anti-inflammatory properties, indicating that this compound might also reduce inflammation through similar mechanisms.

In Vitro Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Study FocusFindings
DPP-IV InhibitionCompounds structurally similar to this one have been shown to significantly inhibit DPP-IV activity, suggesting a potential role in diabetes management .
Antioxidant PropertiesRelated purine derivatives demonstrated notable antioxidant activity in cell-based assays.
Anti-inflammatory EffectsStudies indicated that purine analogs could reduce inflammatory markers in vitro .

Case Studies

  • Diabetes Management: A study on purine derivatives showed that certain compounds effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV . This suggests that this compound could have similar effects.
  • Cancer Research: Preliminary investigations into the antitumor properties of purine derivatives indicated that they could inhibit cell proliferation in various cancer cell lines. The specific role of this compound remains to be elucidated but shows promise based on structural similarities.

Properties

IUPAC Name

methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)18-15(19)23)20(8-10-6-4-3-5-7-10)16(17-13)25-9-11(21)24-2/h3-7H,8-9H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYSSUFQECILFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.